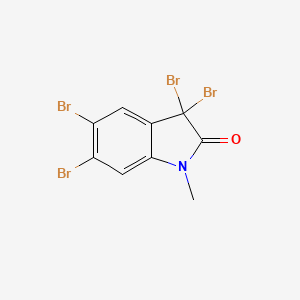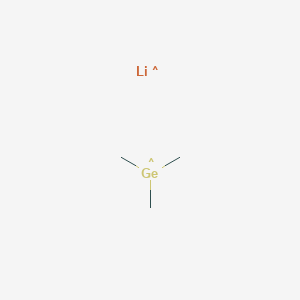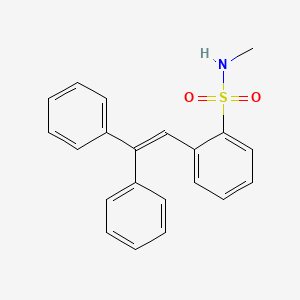
2-(2,2-Diphenylethenyl)-N-methylbenzene-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,2-Diphenylethenyl)-N-methylbenzene-1-sulfonamide is an organic compound characterized by the presence of a diphenylethenyl group attached to a benzene ring, which is further substituted with a sulfonamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2-Diphenylethenyl)-N-methylbenzene-1-sulfonamide typically involves the following steps:
Formation of the Diphenylethenyl Group: This can be achieved through a Wittig reaction, where a phosphonium ylide reacts with benzophenone to form the diphenylethenyl group.
Attachment to Benzene Ring: The diphenylethenyl group is then attached to a benzene ring through a Friedel-Crafts alkylation reaction.
Introduction of the Sulfonamide Group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and solvents is carefully controlled to minimize by-products and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
2-(2,2-Diphenylethenyl)-N-methylbenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the benzene ring or the diphenylethenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, or nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions (e.g., acidic or basic medium).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
2-(2,2-Diphenylethenyl)-N-methylbenzene-1-sulfonamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-(2,2-Diphenylethenyl)-N-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, potentially inhibiting their activity. The diphenylethenyl group may also contribute to the compound’s overall biological activity by interacting with cellular membranes or other molecular structures.
Comparación Con Compuestos Similares
Similar Compounds
2-(2,2-Diphenylethenyl)anthracene: Similar structure but with an anthracene core.
4-(2,2-Diphenylethenyl)-N,N-dimethylbenzenamine: Similar structure but with a dimethylbenzenamine group.
Uniqueness
2-(2,2-Diphenylethenyl)-N-methylbenzene-1-sulfonamide is unique due to the presence of the sulfonamide group, which imparts distinct chemical and biological properties compared to other similar compounds. This uniqueness makes it a valuable compound for various applications in research and industry.
Propiedades
Número CAS |
17510-57-5 |
|---|---|
Fórmula molecular |
C21H19NO2S |
Peso molecular |
349.4 g/mol |
Nombre IUPAC |
2-(2,2-diphenylethenyl)-N-methylbenzenesulfonamide |
InChI |
InChI=1S/C21H19NO2S/c1-22-25(23,24)21-15-9-8-14-19(21)16-20(17-10-4-2-5-11-17)18-12-6-3-7-13-18/h2-16,22H,1H3 |
Clave InChI |
XBEOFAQHRCTHTF-UHFFFAOYSA-N |
SMILES canónico |
CNS(=O)(=O)C1=CC=CC=C1C=C(C2=CC=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


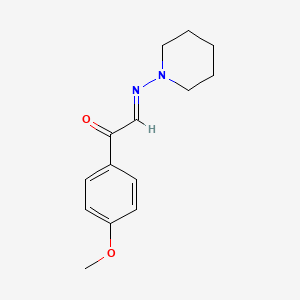

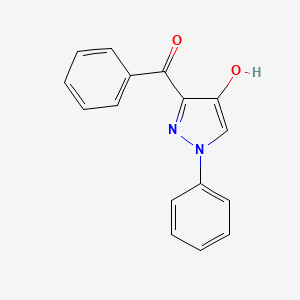
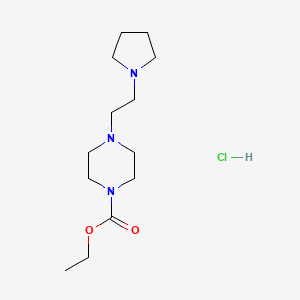
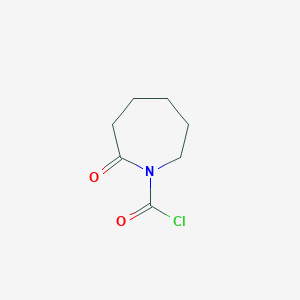
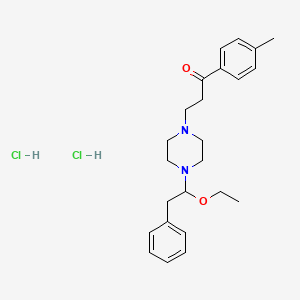
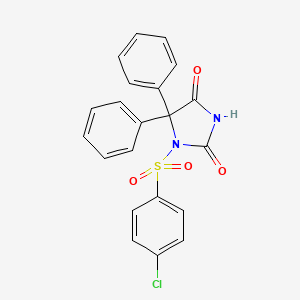


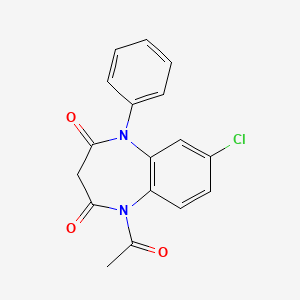
![(E)-N-[4-(Pentyloxy)phenyl]-1-(4-propoxyphenyl)methanimine](/img/structure/B14702541.png)

